molecular formula C13H3Br3F3NOS B14514103 1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one CAS No. 62829-69-0

1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one

Cat. No.: B14514103
CAS No.: 62829-69-0
M. Wt: 517.9 g/mol
InChI Key: UKNQBLYHQGEYBK-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one: is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one typically involves the bromination of a phenothiazine precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives with fewer bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenothiazine derivatives with different functional groups.

Scientific Research Applications

1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antipsychotic and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-ol
  • 1,2,4-Tribromo-7-nitrophenoxazin-3-one
  • 1,2,4-Tribromo-1,1,2-trifluorobutane

Uniqueness

1,2,4-Tribromo-8-(trifluoromethyl)-3H-phenothiazin-3-one is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62829-69-0

Molecular Formula

C13H3Br3F3NOS

Molecular Weight

517.9 g/mol

IUPAC Name

1,2,4-tribromo-8-(trifluoromethyl)phenothiazin-3-one

InChI

InChI=1S/C13H3Br3F3NOS/c14-7-8(15)11(21)9(16)12-10(7)20-5-3-4(13(17,18)19)1-2-6(5)22-12/h1-3H

InChI Key

UKNQBLYHQGEYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2

Origin of Product

United States

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